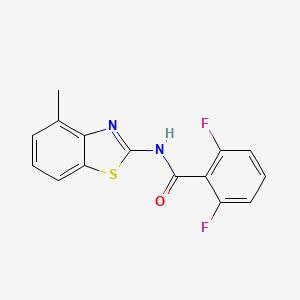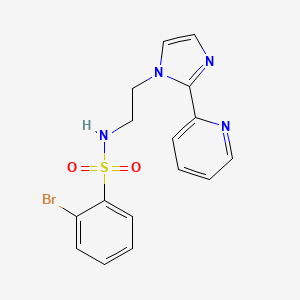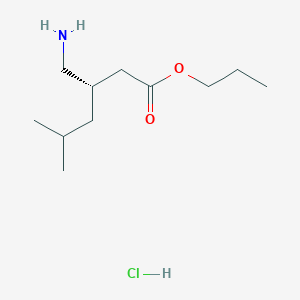
propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, also known as Gabapentin hydrochloride, is a medication used to treat epilepsy and neuropathic pain. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it binds to the alpha-2-delta subunit of voltage-gated calcium channels, thereby reducing the release of neurotransmitters such as glutamate and substance P.
作用機序
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride binds to the alpha-2-delta subunit of voltage-gated calcium channels, which are found in the central nervous system. This reduces the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By reducing the release of these neurotransmitters, propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride can alleviate neuropathic pain and epilepsy.
Biochemical and Physiological Effects:
propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. It has also been shown to decrease the release of glutamate, which can reduce the excitability of neurons and prevent seizures. In addition, propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can protect neurons from damage and reduce inflammation in the brain.
実験室実験の利点と制限
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also readily available and relatively inexpensive. However, it has some limitations, including its limited solubility in water and its potential to interact with other drugs or compounds.
将来の方向性
There are several future directions for research on propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride. One area of interest is its potential use in the treatment of psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride as an adjunct therapy for cancer pain and as a potential treatment for drug addiction.
合成法
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride is synthesized by reacting 1,6-diaminohexane with 2,2-dimethyl-5-nitro-1-propanol to form the intermediate 1-(aminomethyl)cyclohexaneacetic acid. This intermediate is then condensed with propyl chloroformate to form propyl (3S)-3-(aminomethyl)-5-methylhexanoate, which is then hydrolyzed with hydrochloric acid to form propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride.
科学的研究の応用
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has been extensively studied for its effectiveness in treating various neurological disorders, including epilepsy, neuropathic pain, anxiety disorders, and sleep disorders. It has also been used as an adjunct therapy for opioid withdrawal and alcohol dependence. In addition, propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has been shown to have anticonvulsant, anxiolytic, and neuroprotective properties.
特性
IUPAC Name |
propyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-4-5-14-11(13)7-10(8-12)6-9(2)3;/h9-10H,4-8,12H2,1-3H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWIKANAZWUHZ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@H](CC(C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910530.png)
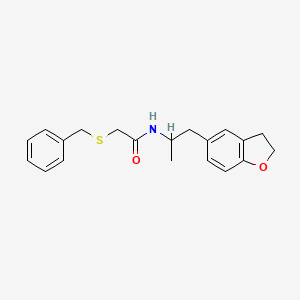
![2,5-Dimethyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2910532.png)
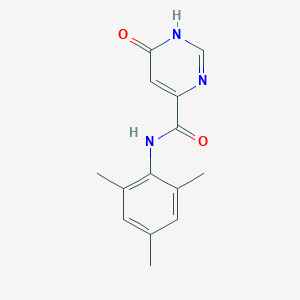
![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910535.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2910541.png)
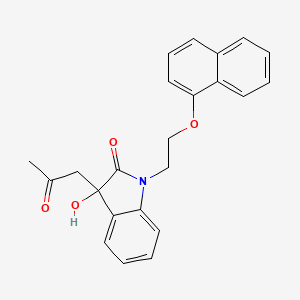
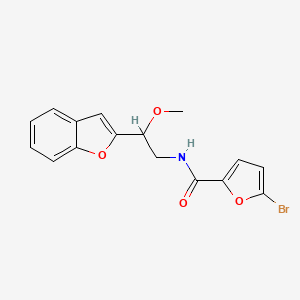
![N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2910545.png)
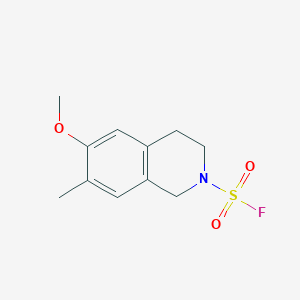
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide](/img/structure/B2910549.png)
